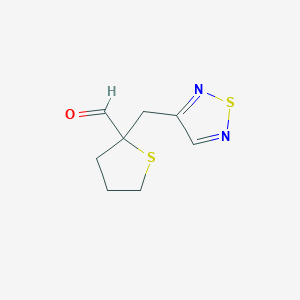
2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde is a heterocyclic compound that contains both a thiadiazole and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde typically involves the formation of the thiadiazole ring followed by the introduction of the thiolane moiety. One common method involves the reaction of a suitable thiadiazole precursor with a thiolane derivative under controlled conditions. For example, the Hurd–Mori reaction can be employed to synthesize thiadiazole derivatives, which can then be further functionalized to introduce the thiolane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the aldehyde group can produce the corresponding alcohol.
Scientific Research Applications
2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable heterocyclic structures.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Thiolane Derivatives:
Uniqueness
2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde is unique due to the combination of the thiadiazole and thiolane rings in a single molecule
Properties
Molecular Formula |
C8H10N2OS2 |
|---|---|
Molecular Weight |
214.3 g/mol |
IUPAC Name |
2-(1,2,5-thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C8H10N2OS2/c11-6-8(2-1-3-12-8)4-7-5-9-13-10-7/h5-6H,1-4H2 |
InChI Key |
BIKPRFCGIIFBGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)(CC2=NSN=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















